

A Preclinical Head-to-Head: Odevixibat and Maralixibat in Models of Cholestasis

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Compound of Interest

Compound Name: Odevixibat HCl

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This guide provides a comparative analysis of the preclinical data for two leading ileal bile acid transporter (IBAT) inhibitors, odevixibat (formerly A4250) and maralixibat (formerly SHP625), in established animal models of cholestatic liver disease. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical efficacy and underlying experimental data for these compounds.

Introduction

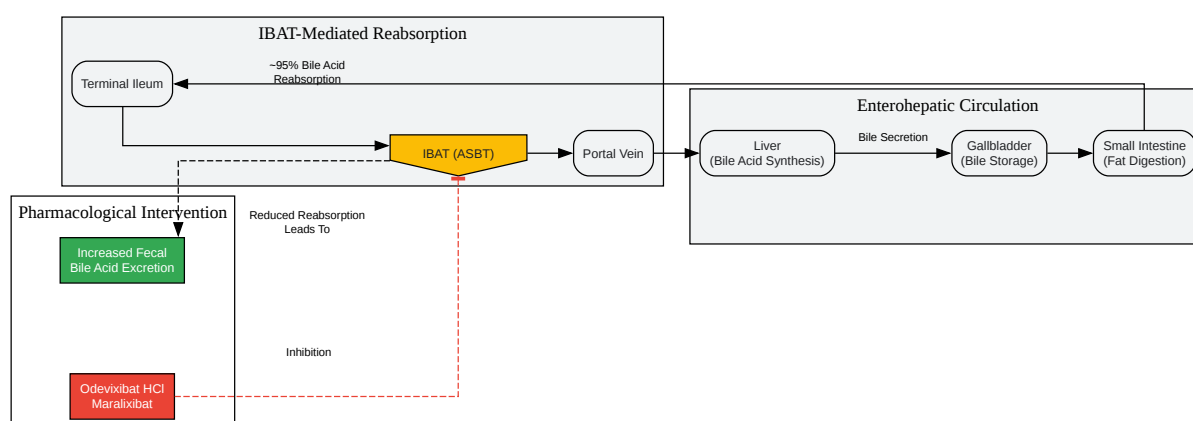
Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver, which drives inflammation, fibrosis, and progressive liver damage. Both odevixibat and maralixibat are potent, minimally-absorbed inhibitors of the IBAT, a protein crucial for the enterohepatic circulation of bile acids. By blocking IBAT in the terminal ileum, these drugs aim to reduce the overall bile acid pool, thereby alleviating cholestatic injury. This guide summarizes and compares the key preclinical findings that formed the basis for their clinical development.

Mechanism of Action: Targeting the Ileal Bile Acid Transporter

Both odevixibat and maralixibat share a common mechanism of action by reversibly inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid

transporter (ASBT).[1][2][3][4] This transporter is primarily located in the terminal ileum and is responsible for reabsorbing approximately 95% of bile acids, allowing them to return to the liver via the portal circulation.[1][2] In cholestatic conditions, this reabsorption exacerbates the accumulation of bile acids in the liver.

By blocking IBAT, odevixibat and maralixibat interrupt this enterohepatic circulation, leading to increased fecal excretion of bile acids.[3][4] This reduces the total bile acid pool, lowers the concentration of toxic bile acids in the liver and systemic circulation, and is hypothesized to alleviate liver damage and symptoms such as pruritus.[1][2][3][4]



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Figure 1: Signaling pathway of IBAT inhibition by odevixibat and maralixibat.

Preclinical Efficacy Data

The preclinical efficacy of odevixibat and maralixibat has been evaluated in different, yet relevant, animal models of cholestasis. Odevixibat was notably studied in the multidrug resistance protein 2 (Mdr2 or Abcb4) knockout mouse model, which mimics sclerosing cholangitis. Maralixibat's effects were assessed in a partial bile duct ligation (pBDL) rat model, a surgical induction of cholestasis.

Data Presentation

The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect on Serum Markers of Cholestasis and Liver Injury

Parameter	Odevixibat (A4250) in Mdr2-/- Mice	Maralixibat in pBDL Rats
Serum Bile Acids	Significant reduction	Reduced
Alkaline Phosphatase (ALP)	Significant reduction	Reduced
Alanine Aminotransferase (ALT)	Significant reduction	Reduced
Aspartate Aminotransferase (AST)	Significant reduction	Reduced
Gamma-Glutamyl Transferase (GGT)	Not Reported	Reduced
Total Bilirubin	Significant reduction	Reduced

Data for odevixibat is derived from studies in Mdr2-/- mice. Data for maralixibat is based on findings in a rat partial bile duct ligation model as cited in FDA documentation.

Table 2: Effect on Hepatic Inflammation and Fibrosis

Parameter	Odevixibat (A4250) in Mdr2-/- Mice	Maralixibat in pBDL Rats
Inflammatory Markers (e.g., TNF- α , MCP-1)	mRNA expression significantly reduced	Not Reported
Fibrosis Markers (e.g., Col1a1)	mRNA expression significantly reduced	Improved liver histology
Histological Improvement	Reduced ductular reaction and inflammation	Not explicitly quantified in available data

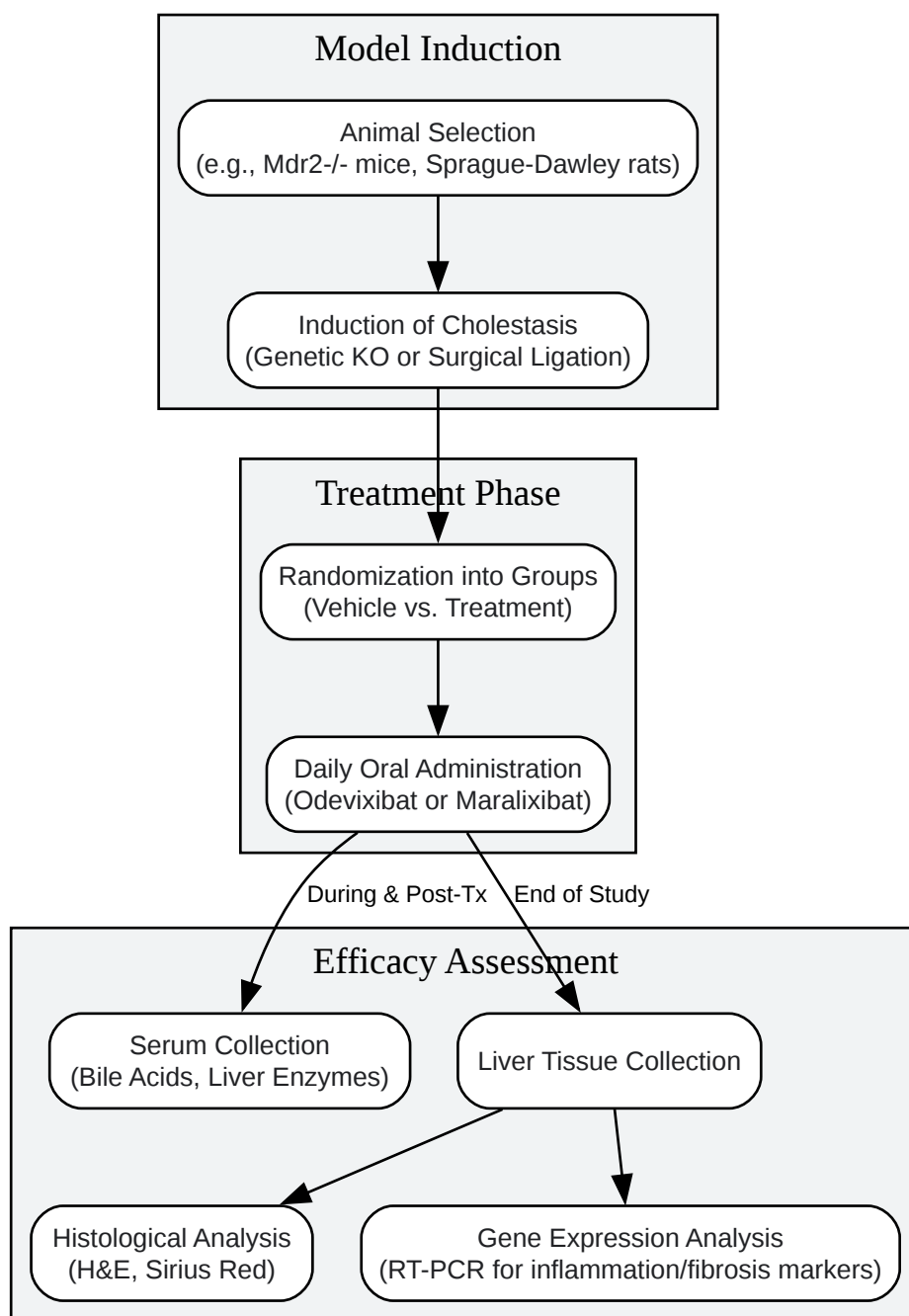
In animal models, maralixibat administration resulted in improvements in liver histology and a decrease in resultant hepatic fibrosis.[\[1\]](#)

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.

Preclinical Cholestasis Model Workflow

The diagram below illustrates the general workflow for inducing and evaluating treatments in preclinical models of cholestasis.



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